molecular formula C20H21N3O2 B13786221 alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide CAS No. 70203-76-8

alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide

Cat. No.: B13786221
CAS No.: 70203-76-8
M. Wt: 335.4 g/mol
InChI Key: BXFGJVDMHTZGIA-UHFFFAOYSA-N
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Description

Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and 2-methylbutyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Phenylacetamides: Compounds with similar phenyl and acetamide groups but different core structures.

Uniqueness

Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

70203-76-8

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-2-(4-oxo-2-phenylquinazolin-3-yl)pentanamide

InChI

InChI=1S/C20H21N3O2/c1-13(2)12-17(18(21)24)23-19(14-8-4-3-5-9-14)22-16-11-7-6-10-15(16)20(23)25/h3-11,13,17H,12H2,1-2H3,(H2,21,24)

InChI Key

BXFGJVDMHTZGIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)N1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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